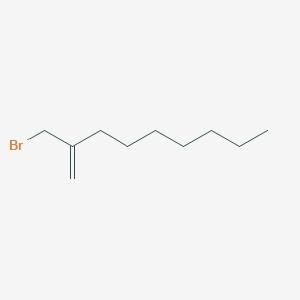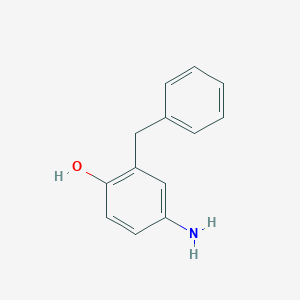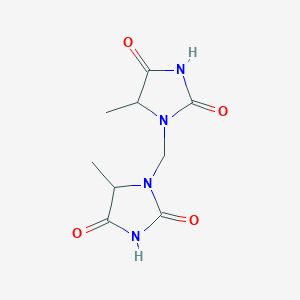
2-(4-Chloro-2-nitroanilino)butyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-2-nitroanilino)butyl methanesulfonate is an organic compound with a complex structure that includes a chloro-nitroaniline moiety and a butyl methanesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-nitroanilino)butyl methanesulfonate typically involves multiple steps, starting with the nitration of 4-chloroaniline to introduce the nitro group. This is followed by the coupling of the nitroaniline derivative with butyl methanesulfonate under specific reaction conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chloro-2-nitroanilino)butyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The methanesulfonate group can be replaced with other sulfonate esters or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-(4-Chloro-2-aminoanilino)butyl methanesulfonate, while substitution of the chloro group can yield various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-2-nitroanilino)butyl methanesulfonate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-2-nitroanilino)butyl methanesulfonate involves its interaction with specific molecular targets and pathways. The nitro and chloro groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile, participating in various substitution and addition reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 2-(4-Chloro-2-nitroanilino)ethyl methanesulfonate
- 2-(4-Chloro-2-nitroanilino)propyl methanesulfonate
- 2-(4-Chloro-2-nitroanilino)butyl benzenesulfonate
Uniqueness
2-(4-Chloro-2-nitroanilino)butyl methanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
100418-48-2 |
|---|---|
Molekularformel |
C11H15ClN2O5S |
Molekulargewicht |
322.77 g/mol |
IUPAC-Name |
2-(4-chloro-2-nitroanilino)butyl methanesulfonate |
InChI |
InChI=1S/C11H15ClN2O5S/c1-3-9(7-19-20(2,17)18)13-10-5-4-8(12)6-11(10)14(15)16/h4-6,9,13H,3,7H2,1-2H3 |
InChI-Schlüssel |
UNEUXDLHGBETSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COS(=O)(=O)C)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole](/img/structure/B14321614.png)


![5,12-Dimethoxynaphtho[2,3-A]azulene-11-carbaldehyde](/img/structure/B14321629.png)
![N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide](/img/structure/B14321630.png)
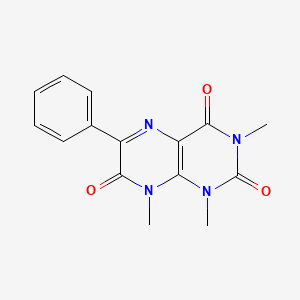
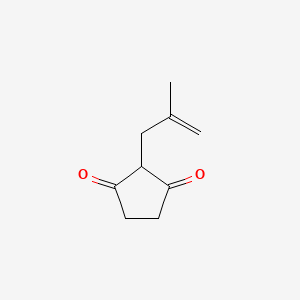
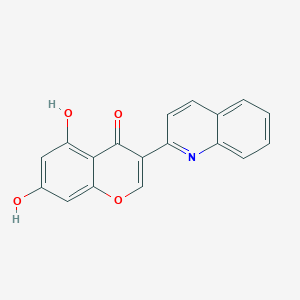
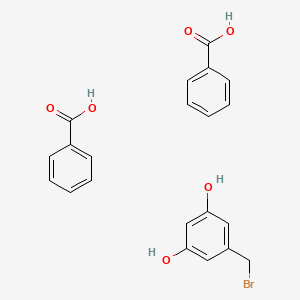
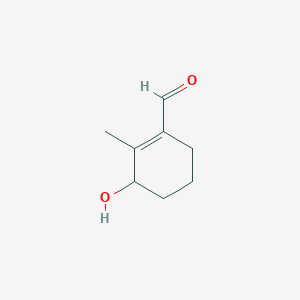
![N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide](/img/structure/B14321669.png)
